N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Research has focused on synthesizing and characterizing compounds with similar structural motifs, including thiazolo[4,5-d]pyridazinones and acetamide derivatives. For example, the synthesis of N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and related compounds through one-pot cyclocondensation reactions showcases the methods used to create compounds with potential medicinal and material applications (Krauze et al., 2007). Similarly, the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives points towards a broad interest in synthesizing heterocyclic compounds with potential biological activity (Khalil et al., 2017).
Potential Pharmacological Applications
The structural analogs of the specified compound have been investigated for various pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities. For instance, certain N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic activity against human cancer cell lines, suggesting that structurally related compounds could have therapeutic value in cancer treatment (Ding et al., 2012). Furthermore, imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Aurora kinases, indicating potential use in cancer therapy due to their ability to inhibit cell proliferation and improve microsomal stability (Bavetsias et al., 2007).
Antimicrobial and Antibacterial Properties
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials, showcasing the interest in developing new antimicrobial agents from similar chemical frameworks (Iqbal et al., 2017). These studies suggest the potential of N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide and its analogs in contributing to the development of new antimicrobial and antibacterial drugs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-15(30)16-7-9-17(10-8-16)25-19(31)14-29-23(32)21-22(20(27-29)18-6-5-13-33-18)34-24(26-21)28-11-3-2-4-12-28/h5-10,13H,2-4,11-12,14H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMZKMHZHQELJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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